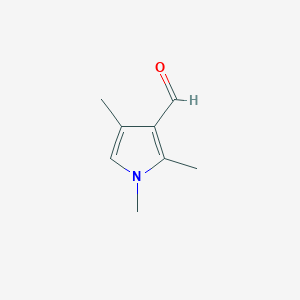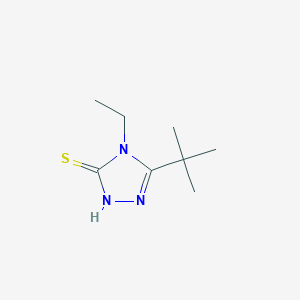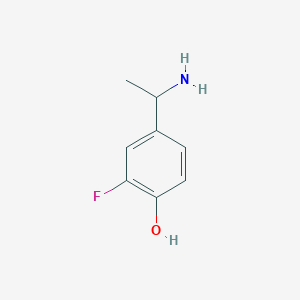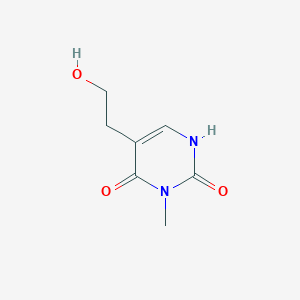![molecular formula C17H12FN3O3S B1327084 4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid CAS No. 1142210-12-5](/img/structure/B1327084.png)
4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid” is a chemical compound with the molecular formula C17H12FN3O3S and a molecular weight of 357.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F . This indicates that the compound contains a fluorobenzyl group attached to a thiadiazol ring, which is carbonylated and further attached to an amino benzoic acid group.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Compounds containing 1,3,4-thiadiazole units, like 4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid, have been investigated for their potential antibacterial and antifungal properties. A study by Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones, highlighting their promising antibacterial activities in low concentrations (Holla, Bhat, & Shetty, 2003). Similarly, Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds with 1,3,4-thiadiazole derivatives that exhibited antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).
Cancer Treatment
Fluorinated compounds related to 1,3,4-thiadiazole have been assessed for their anticancer activity. For instance, Chowrasia et al. (2017) synthesized fluorinated triazolothiadiazoles, finding moderate to good antiproliferative potency against various cancerous cell lines (Chowrasia et al., 2017). Additionally, a study by Menteşe, Ülker, and Kahveci (2015) on benzimidazole derivatives containing thiadiazole rings revealed their potential antioxidant and antimicrobial activities, which could be relevant in cancer research (Menteşe, Ülker, & Kahveci, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-[[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c18-13-4-2-1-3-11(13)9-14-20-21-16(25-14)15(22)19-12-7-5-10(6-8-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLOZALSUFLDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)









